molecular formula C19H23N3S B5818588 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide

4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B5818588
M. Wt: 325.5 g/mol
InChI Key: YUPFXZHZLPRJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide acts by inhibiting the reuptake of serotonin by the presynaptic neurons, leading to an increase in the extracellular levels of serotonin. This results in the activation of postsynaptic serotonin receptors, which mediate the antidepressant and anxiolytic effects of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide. 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide also modulates the activity of dopamine receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to produce various biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin and dopamine in the brain, leading to antidepressant, anxiolytic, and antipsychotic effects. 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to modulate the activity of various neurotransmitter systems, including glutamate, GABA, and noradrenaline, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities, making it suitable for various research applications. However, 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has some limitations, including its limited solubility in water, which may affect its bioavailability in vivo. Additionally, 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has not been extensively studied in humans, and its safety profile is not well established.

Future Directions

There are several future directions for the research on 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide. First, further studies are needed to elucidate the molecular mechanism of action of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide, including its interactions with various neurotransmitter systems. Second, clinical trials are needed to evaluate the efficacy and safety of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide in humans for various psychiatric disorders. Third, the development of new analogs of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide with improved pharmacological properties may lead to the discovery of new drugs for the treatment of psychiatric disorders. Fourth, the use of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide in combination with other drugs may enhance its therapeutic effects and reduce its side effects. Finally, the development of new methods for the synthesis and purification of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide may improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 2,5-dimethylphenyl hydrazine with N-phenylpiperazine-1-carbothioamide in the presence of a catalyst. The resulting product is purified using chromatography techniques to obtain 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide with high purity. This method has been optimized to produce 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide in large quantities, making it suitable for various research applications.

Scientific Research Applications

4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which enhances the levels of serotonin in the brain, leading to antidepressant and anxiolytic effects. 4-(2,5-dimethylphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to modulate the activity of dopamine receptors, which may have implications in the treatment of schizophrenia.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-15-8-9-16(2)18(14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPFXZHZLPRJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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